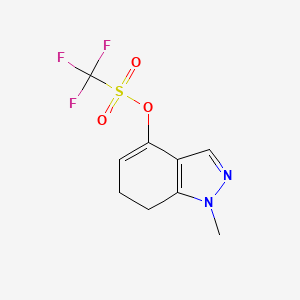
1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate typically involves the reaction of 1-methyl-6,7-dihydro-1H-indazole with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research has indicated its potential use in developing anti-inflammatory and anticancer drugs.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. For instance, indazole derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation. The compound may also interact with other molecular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
1-methyl-6,7-dihydro-1H-indazol-4-yl trifluoromethanesulfonate can be compared with other indazole derivatives such as:
1H-indazole-4-yl trifluoromethanesulfonate: Lacks the methyl group at the 1-position.
2H-indazole-4-yl trifluoromethanesulfonate: Contains a different tautomeric form.
1-methyl-1H-indazole-4-yl trifluoromethanesulfonate:
Properties
Molecular Formula |
C9H9F3N2O3S |
|---|---|
Molecular Weight |
282.24 g/mol |
IUPAC Name |
(1-methyl-6,7-dihydroindazol-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H9F3N2O3S/c1-14-7-3-2-4-8(6(7)5-13-14)17-18(15,16)9(10,11)12/h4-5H,2-3H2,1H3 |
InChI Key |
YKNHQDDGQXDLIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CCC2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


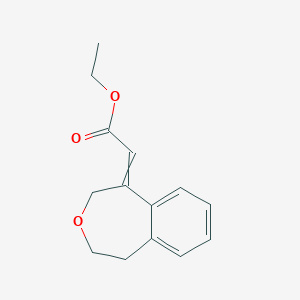
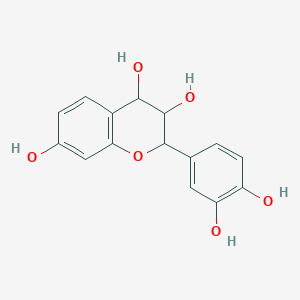
![N-[2-(3-bromophenyl)ethyl]propan-1-amine](/img/structure/B13868897.png)
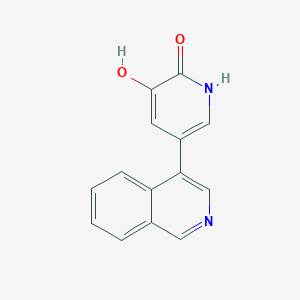
![4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine](/img/structure/B13868906.png)
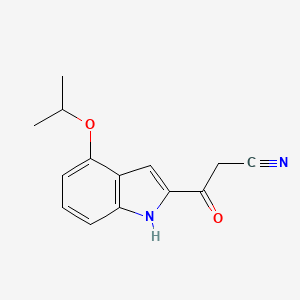
![2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13868909.png)
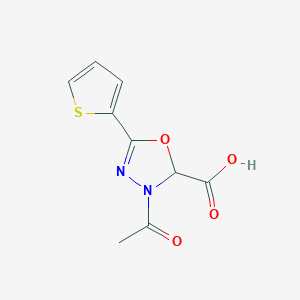
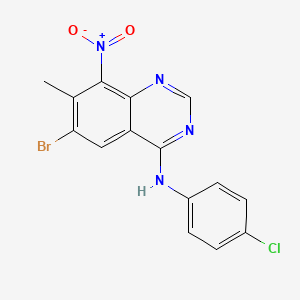
![1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13868944.png)
![2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13868946.png)
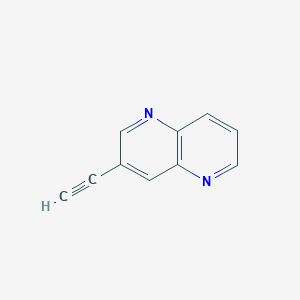
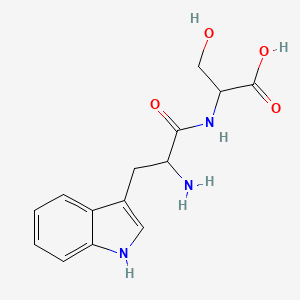
![4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B13868970.png)
